molecular formula C5H7N3O B12439567 2-Methyl-1,3-oxazole-4-carboximidamide

2-Methyl-1,3-oxazole-4-carboximidamide

Cat. No.: B12439567
M. Wt: 125.13 g/mol
InChI Key: FJZKIELINPZRLW-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-oxazole-4-carboximidamide is unique due to its specific substitution pattern and the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methyl-1,3-oxazole-4-carboximidamide is a heterocyclic compound recognized for its diverse biological activities. Its unique structure, characterized by an oxazole ring and a carboximidamide functional group, contributes to its potential applications in pharmaceuticals, particularly as antimicrobial and antiviral agents. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H6N4OC_5H_6N_4O with a molecular weight of approximately 176.59 g/mol. The presence of nitrogen and oxygen within its ring structure enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interfere with microbial processes. Research indicates that it may inhibit the growth of various pathogens through mechanisms such as:

  • Inhibition of Protein Synthesis : The compound disrupts microbial protein synthesis, crucial for cell survival.
  • Disruption of Cell Wall Integrity : It may affect the structural integrity of microbial cell walls, leading to cell lysis.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10.8 μM
Escherichia coli111.3 μM
Candida albicans10.8 μM

Antiviral Activity

Research has also indicated potential antiviral properties. The compound may inhibit viral replication by targeting specific viral proteins or pathways involved in the viral lifecycle.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results showed that it effectively inhibited growth with MIC values comparable to established antibiotics.
  • Mechanistic Insights : Spectroscopic studies have elucidated the binding affinities of the compound with proteins involved in microbial metabolism, highlighting its potential as a lead compound for drug development.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique advantages of this compound:

Compound NameMolecular FormulaUnique Features
2-Methyl-1,3-thiazole-4-carboximidamideC5H6N4SContains sulfur instead of oxygen in the ring
5-Methylisoxazole-4-carboxylic acidC5H5NO3Different heterocyclic structure
2-OxazolecarboximidamideC5H6N4OSimpler nitrogen-based structure

The specific arrangement of atoms in this compound enhances its biological activity compared to these similar compounds.

Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of derivatives based on the oxazole structure. These derivatives often exhibit enhanced biological activities, including:

  • Antioxidant Activity : Some derivatives have shown strong antioxidant properties, indicating potential for broader therapeutic applications.
  • Anti-inflammatory Effects : Research has suggested that modifications to the oxazole structure can yield compounds with significant anti-inflammatory effects.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-methyl-1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C5H7N3O/c1-3-8-4(2-9-3)5(6)7/h2H,1H3,(H3,6,7)

InChI Key

FJZKIELINPZRLW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C(=N)N

Origin of Product

United States

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